molecular formula C16H16BrNO4 B13742755 Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate

Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate

Cat. No.: B13742755
M. Wt: 366.21 g/mol
InChI Key: URMHGTXQBRHJNB-UHFFFAOYSA-N
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Description

Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate is a versatile brominated and ester-substituted quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a crucial synthetic intermediate for the development of novel bioactive molecules. Its structure, featuring reactive ester groups and a bromine substituent, makes it a valuable scaffold for further chemical modifications, including cross-coupling reactions and the construction of more complex heterocyclic systems . Research into structurally similar 2-styrylquinoline derivatives has demonstrated potent antitumor activity against various human cancer cell lines, highlighting the potential of this chemical class in anticancer drug discovery . Furthermore, quinoline-based frameworks are extensively explored in the design of kinase inhibitors and other therapeutic agents . The diethyl ester moiety enhances the compound's properties as a synthetic handle for derivatization. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H16BrNO4/c1-4-21-15(19)11-8-10-6-9(3)7-12(17)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3

InChI Key

URMHGTXQBRHJNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=C(C=C2Br)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate typically involves multi-step organic transformations starting from substituted quinoline precursors. The key steps include:

  • Introduction of the bromine atom at position 8.
  • Methylation at position 6.
  • Formation of the quinoline core with ester groups at positions 2 and 3.

Due to the complexity of the molecule, the preparation often requires selective functional group transformations, oxidation reactions, and esterification steps.

Preparation of the Quinoline Core with Diethyl Ester Groups at Positions 2 and 3

A closely related compound, diethyl pyridine-2,3-dicarboxylate, can be synthesized via a one-pot cyclization reaction using propargylamine and diethyl butynedioate as raw materials in ethanol with hydrogen peroxide as an oxidant. The reaction occurs at 60–70 °C for 11–13 hours, followed by solvent extraction and distillation to isolate the diethyl pyridine-2,3-dicarboxylate in high yield. This method highlights an environmentally friendly approach with simple aftertreatment and low pollution.

While this method is for pyridine derivatives, it provides a conceptual basis for synthesizing quinoline dicarboxylates by adapting the cyclization and oxidation conditions to quinoline systems.

Bromination and Methylation of Quinoline Derivatives

Data Tables Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination and Methylation 2-Bromoaniline + crotonaldehyde, HCl, reflux - Produces 8-bromo-2-methylquinoline intermediate
2 Oxidation Selenium(IV) oxide, 1,4-dioxane, 60–100 °C 85 Converts 8-bromo-2-methylquinoline to aldehyde
3 Cyclization & Esterification Propargylamine + diethyl butynedioate, H2O2, EtOH, 60–70 °C, 12 h High One-pot synthesis of diethyl pyridine-2,3-dicarboxylate analog
4 Green solvent olefination Deep eutectic solvent (DMU/LTA), 80 °C - Catalyst-free, environmentally benign synthesis of quinoline dicarboxylates

Research Discoveries and Observations

  • The selenium dioxide oxidation method is a reliable and high-yielding approach to functionalize methyl-substituted quinolines into aldehydes or carboxyl derivatives, which are key intermediates for further esterification and cyclization.
  • One-pot cyclization reactions using hydrogen peroxide as an oxidant in ethanol solvent provide an efficient route to diethyl pyridine-2,3-dicarboxylate derivatives, which can be adapted for quinoline analogs.
  • The adoption of deep eutectic solvents as green media in quinoline chemistry offers a promising direction for sustainable synthesis, reducing the need for toxic catalysts and harsh conditions.
  • The combination of these methods allows for modular synthesis, enabling selective substitution on the quinoline ring, including bromination and methylation, followed by formation of diethyl ester groups at positions 2 and 3.

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

    Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate has shown potential in pharmaceutical applications, particularly in the development of anticancer agents. Its structural analogs have been studied for their antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anti-tumor activity of derivatives related to this compound. The derivatives exhibited significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.38 to 9.86 μmol L1^{-1}, indicating promising potency comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various pathogens.

Case Study: Antimicrobial Efficacy

In a comparative study, the synthesized derivatives were tested against common bacterial strains using the disc diffusion method. Results showed that certain derivatives outperformed standard antibiotics, demonstrating broad-spectrum antimicrobial activity .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays.

Case Study: DPPH Scavenging Assay

The antioxidant capacity was quantified using the DPPH free radical scavenging assay. The compound exhibited an IC50 value of approximately 113.964 µg/ml, showcasing its potential as a natural antioxidant agent .

Industrial Applications

Beyond medicinal uses, this compound has applications in materials science, particularly as a corrosion inhibitor.

Case Study: Corrosion Inhibition

Research demonstrated that this compound significantly reduces corrosion rates in metal substrates when applied at specific concentrations. The highest efficacy observed was around 81.89% at a concentration of 2 × 103^{-3} M . This property makes it a candidate for protective coatings in industrial applications.

Cosmetic Formulations

Due to its safety profile and efficacy, this compound is being explored for use in cosmetic formulations.

Case Study: Skin Care Products

Formulations incorporating this compound have shown promising results in enhancing skin hydration and providing antioxidant benefits. Studies indicate that it can improve the stability and effectiveness of topical products .

Data Summary Table

Application AreaKey FindingsReference
Medicinal ChemistrySignificant anti-tumor activity against cancer cells
Antimicrobial PropertiesBroad-spectrum efficacy against bacterial strains
Antioxidant ActivityIC50 value of 113.964 µg/ml in DPPH assay
Industrial ApplicationsCorrosion inhibition rate of up to 81.89%
Cosmetic FormulationsEnhances skin hydration and stability

Mechanism of Action

The mechanism of action of Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and related quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Applications/Notes
Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate 8-Br, 6-Me, 2,3-diethyl ester C₁₆H₁₆BrNO₄ 366.22 (calculated) Not reported Likely analogous to microwave-assisted condensation Potential intermediate for APIs
Diethyl 6-bromoquinoline-2,3-dicarboxylate 6-Br, 2,3-diethyl ester C₁₅H₁₄BrNO₄ 352.18 Not reported Custom synthesis (Hairui Chemical) Pharmaceutical intermediate
Dimethyl 6-bromo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate 6-Br, 2-Me, 2,4-dimethyl ester (dihydro) C₁₆H₁₉BrNO₄ 378.23 106–108 Microwave-assisted Bi(OTf)₃ catalysis (81% yield) Precursor to bioactive quinolines
6-bromo-8-methylquinoline-2,3-dicarboxylic acid 6-Br, 8-Me, 2,3-dicarboxylic acid C₁₂H₈BrNO₄ 310.10 Not reported Not specified Acid precursor for ester synthesis

Key Observations

Substituent Positioning: The 8-bromo-6-methyl substitution in the target compound distinguishes it from the 6-bromo analog (). The dihydroquinoline derivative () has a partially saturated ring, enhancing conformational flexibility but reducing aromatic stability compared to fully aromatic quinolines .

Synthetic Methods: Microwave-assisted synthesis (e.g., ’s 81% yield using Bi(OTf)₃) is a scalable approach for dihydroquinolines. The target compound may require similar catalytic conditions with substituted anilines and ketones.

Physical Properties: Melting points vary significantly: dihydroquinoline derivatives (106–108°C) vs. dihydropyridine analogs (170–268°C) . The target compound’s fully aromatic structure may result in higher thermal stability.

Biological Relevance: While specific data for the target compound are absent, diethyl 1,4-dihydropyridine derivatives () exhibit antimicrobial activity, suggesting that quinoline esters may share similar bioactivity .

Notes and Limitations

Synthesis Inference : The target compound’s synthesis may parallel methods in and , but substituent positions necessitate tailored reaction conditions.

Structural Nuances : The 8-bromo substituent may hinder electrophilic substitution reactions compared to 6-bromo analogs, impacting downstream functionalization .

Biological Activity

Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H16BrN1O4C_{16}H_{16}BrN_{1}O_{4} and a molecular weight of approximately 366.21 g/mol. The compound features a quinoline backbone with two carboxylic acid groups esterified with ethyl groups, which enhances its reactivity and potential biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit promising anticancer activities. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain quinoline derivatives demonstrated significant antiproliferative effects against human cancer cell lines such as HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), and others, with IC50 values ranging from 16.5 µM to lower values depending on the specific derivative tested .

CompoundCancer Cell LineIC50 (µM)
Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylateHL-6016.5
Diethyl 6-bromo-8-methylquinoline-2,3-dicarboxylateMCF-7TBD

The mechanism by which this compound may exert its anticancer effects is thought to involve the inhibition of key enzymes and pathways critical for tumor growth. Similar compounds have been reported to target the G1 phase of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Quinoline Ring : Starting from appropriate anilines and aldehydes.
  • Bromination : Introducing the bromine substituent at the 8-position using brominating agents.
  • Esterification : Reacting the resulting dicarboxylic acid with ethanol under acidic conditions to yield the diethyl ester.

Case Studies

Several studies have investigated the biological activities of quinoline derivatives:

  • Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some quinoline derivatives have demonstrated the ability to inhibit nitric oxide production in macrophages, indicating anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate with high efficiency?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromination and esterification. Key factors include:

  • Temperature control : Reactions often require precise heating (e.g., 130°C for substitution with CuCN in DMF) to avoid side products .
  • Catalysts/Solvents : Use of DMF or ethanol as solvents and catalysts like CuCN for bromine substitution .
  • Purification : Distillation or recrystallization to achieve >90% purity .
    • Reference : Optimized yields (>80%) are achievable under controlled conditions, as seen in analogous quinoline dicarboxylate syntheses .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Microanalysis : Determines elemental composition (e.g., Br and N content) via combustion analysis .
  • Melting Point : Used for preliminary purity assessment, though corrections for hygroscopicity may be needed .
  • NMR/IR Spectroscopy : Confirms ester groups (C=O stretches at ~1700 cm⁻¹) and bromine/methyl substituents on the quinoline ring .

Advanced Research Questions

Q. How can contradictory results in hydrolysis reactions of this compound derivatives be systematically addressed?

  • Methodological Answer :

  • Alkaline vs. Acidic Hydrolysis :
  • Alkaline Conditions : May produce carboxylate salts (e.g., diacids) but risk ester saponification without full decarboxylation .
  • Acidic Conditions : Promote decarboxylation but require careful pH control to avoid side reactions (e.g., acylium ion formation) .
  • Resolution Strategy : Use tandem techniques (TLC monitoring, HPLC) to track intermediates and adjust reaction time/temperature dynamically .

Q. What experimental approaches can elucidate the role of the bromine substituent in directing regioselective reactions?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 6-CN or 6-OCH₃ derivatives) to assess bromine’s electronic effects on electrophilic substitution .
  • Computational Modeling : DFT calculations to map electron density changes at the quinoline ring’s C-5/C-7 positions due to bromine’s -I effect .
  • Kinetic Isotope Effects : Use deuterated substrates to probe mechanistic pathways in halogen-directed reactions .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Functional Group Modifications :
  • Ester Hydrolysis : Convert to dicarboxylic acids for improved solubility and target binding .
  • Bromine Replacement : Substitute Br with CN or NH₂ via nucleophilic aromatic substitution (e.g., CuCN in DMF) to alter binding affinity .
  • Biological Assays : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies :
  • Light/Temperature : Store samples in amber vials at -20°C and monitor degradation via HPLC over 6 months .
  • Humidity : Use Karl Fischer titration to correlate moisture content with ester hydrolysis rates .
  • Reference : Analogous compounds show <5% degradation under inert atmospheres, but bromine may accelerate photolytic decomposition .

Mechanistic Studies

Q. What strategies are effective in determining the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C at the ester carbonyl to track carboxylate migration via NMR .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate radical species in Ullmann-type couplings .
  • Kinetic Profiling : Measure rate constants under varying concentrations to distinguish between SNAr and radical pathways .

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